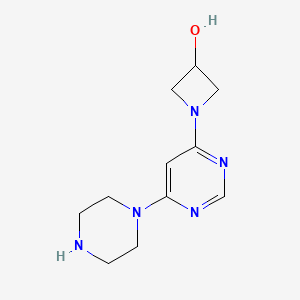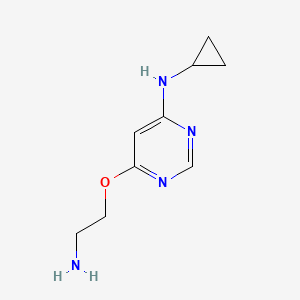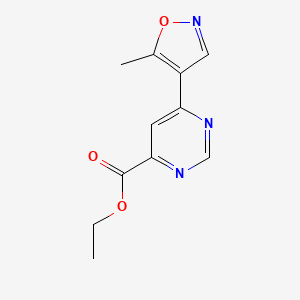
2-エチニル-1,3,4-チアジアゾール
説明
2-Ethynyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C4H2N2S and its molecular weight is 110.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethynyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
2-エチニル-1,3,4-チアジアゾールを含む1,3,4-チアジアゾール誘導体は、強力な抗菌剤として合成され評価されてきました . これらは、大腸菌、枯草菌、およびカンジダ アルビカンス を含むさまざまな病原体に対して有意な活性を示しています。
抗菌活性
1,3,4-チアジアゾール分子は、その一般的な抗菌特性に加えて、特にその抗菌活性について研究されてきました . これらの分子は、肺炎桿菌やホミニスブドウ球菌などのさまざまな菌株に対して阻害効果があることが判明しています .
抗真菌剤
1,3,4-チアジアゾール誘導体は、その抗真菌特性についても研究されてきました . これらの誘導体は広範な抗真菌活性を示し、新しい抗真菌剤の開発のための有望な研究分野となっています .
抗炎症剤
研究によると、1,3,4-チアジアゾール誘導体は抗炎症特性を持っていることが示されています . これは、炎症を特徴とする状態の治療に役立つ可能性があります .
抗がん剤
1,3,4-チアジアゾール誘導体は、その潜在的な抗がん特性について研究されてきました . 1,3,4-チアジアゾール-2-アミンのいくつかの誘導体は、癌細胞の増殖に重要な酵素であるイノシン一リン酸脱水素酵素 (IMPDH) の阻害剤として注目を集めています .
植物成長調整剤
1,3,4-チアジアゾール誘導体は、植物成長調整活性を示すことがわかっています . これは、特に植物の成長と発達を調整する農業における潜在的な用途を示唆しています .
作用機序
Target of Action
It is known that thiadiazole derivatives have shown significant anticancer properties . They have been evaluated for their cytotoxic effects on various human cancer cell lines .
Mode of Action
It is known that thiadiazole derivatives can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .
Biochemical Pathways
It is known that thiadiazole derivatives can affect cancer cell growth and survival .
Pharmacokinetics
It is known that many anticancer drugs present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
It is known that thiadiazole derivatives can exhibit anti-proliferative effects .
Action Environment
It is known that the biological properties of thiadiazole derivatives can be influenced by various factors .
生化学分析
Biochemical Properties
2-Ethynyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 2-Ethynyl-1,3,4-thiadiazole and cytochrome P450 enzymes is characterized by the binding of the ethynyl group to the active site of the enzyme, leading to inhibition of enzyme activity .
Additionally, 2-Ethynyl-1,3,4-thiadiazole has been found to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that play a pivotal role in the phosphorylation of proteins. The binding of 2-Ethynyl-1,3,4-thiadiazole to kinases can modulate their activity, thereby influencing downstream signaling events .
Cellular Effects
The effects of 2-Ethynyl-1,3,4-thiadiazole on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Ethynyl-1,3,4-thiadiazole can inhibit the proliferation of cancer cells by interfering with the cell cycle . It has been observed to induce cell cycle arrest at the G1 phase, thereby preventing the progression of cells to the S phase .
Moreover, 2-Ethynyl-1,3,4-thiadiazole can modulate gene expression by affecting transcription factors. This compound has been shown to inhibit the activity of transcription factors such as NF-κB, which plays a critical role in the regulation of genes involved in inflammation and immune responses . By inhibiting NF-κB, 2-Ethynyl-1,3,4-thiadiazole can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of 2-Ethynyl-1,3,4-thiadiazole involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the ethynyl group to the active sites of enzymes, leading to enzyme inhibition. For instance, the binding of 2-Ethynyl-1,3,4-thiadiazole to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates .
In addition to enzyme inhibition, 2-Ethynyl-1,3,4-thiadiazole can also modulate the activity of transcription factors. This compound has been shown to bind to the DNA-binding domains of transcription factors, thereby preventing their interaction with target DNA sequences . This inhibition of transcription factor activity can lead to changes in gene expression, ultimately affecting cellular processes such as inflammation and immune responses .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Ethynyl-1,3,4-thiadiazole in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Ethynyl-1,3,4-thiadiazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in the formation of by-products that may affect its biological activity .
In terms of long-term effects, 2-Ethynyl-1,3,4-thiadiazole has been observed to exert sustained inhibitory effects on enzyme activity and gene expression over extended periods . This prolonged activity makes it a valuable tool for studying chronic conditions and long-term biochemical processes .
Dosage Effects in Animal Models
The effects of 2-Ethynyl-1,3,4-thiadiazole at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. At low to moderate doses, 2-Ethynyl-1,3,4-thiadiazole has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the biological activity of 2-Ethynyl-1,3,4-thiadiazole increases with dosage up to a certain point, beyond which further increases in dosage do not enhance the activity but instead lead to adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
特性
IUPAC Name |
2-ethynyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c1-2-4-6-5-3-7-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNOBPCYWVPIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















